6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione CAS number 14094-37-2
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione CAS number 14094-37-2
An In-depth Technical Guide to 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 14094-37-2)
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the pyrimidine derivative, 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. We will delve into its synthesis, chemical behavior, and established applications, providing both theoretical understanding and practical, field-tested protocols.
Introduction and Strategic Importance
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a substituted uracil analog, is a highly functionalized heterocyclic compound. Its strategic importance in medicinal chemistry stems from the versatile reactivity imparted by its constituent functional groups: the nucleophilic amino group, the electrophilic site adjacent to the bromine atom, and the overall pyrimidinedione scaffold which is a common motif in biologically active molecules. This unique combination makes it a valuable starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The bromine atom at the 5-position is a key feature, serving as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity. The adjacent amino group at the 6-position can be exploited for cyclization reactions to form fused heterocyclic systems, which are prevalent in many drug candidates.
Physicochemical Properties and Spectral Data
Understanding the fundamental physical and spectral properties of a compound is critical for its effective use in a laboratory setting. This data informs decisions on reaction conditions, purification methods, and structural characterization.
| Property | Value | Source |
| CAS Number | 14094-37-2 | N/A |
| Molecular Formula | C₅H₆BrN₃O₂ | N/A |
| Molecular Weight | 220.02 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline powder | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | N/A |
Note: The above data is compiled from typical supplier specifications and may vary slightly between batches.
Spectral Data Interpretation:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent used.
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¹³C NMR: The carbon NMR will display signals for the two carbonyl carbons, the carbon bearing the bromine, the carbon with the amino group, and the methyl carbon.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
The primary synthetic route to 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione involves the bromination of 6-amino-1-methyluracil.
Synthetic Workflow
Caption: Synthetic workflow for the bromination of 6-amino-1-methyluracil.
Detailed Laboratory Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
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6-amino-1-methyluracil
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Glacial Acetic Acid or Dimethylformamide (DMF)
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Ethanol
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Buchner funnel and filter paper
Procedure:
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Dissolution: In a round-bottom flask, dissolve 6-amino-1-methyluracil in a suitable solvent like glacial acetic acid or DMF. The choice of solvent is critical; acetic acid can participate in the reaction, while DMF is a good polar aprotic solvent.
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Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.
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Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) dropwise to the cooled solution with vigorous stirring. The slow addition is necessary to maintain temperature control.
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Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Precipitation: Upon completion, the product often precipitates from the reaction mixture. If not, the product can be precipitated by pouring the reaction mixture into ice-water.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid sequentially with cold water, then a small amount of cold ethanol, and finally with diethyl ether to remove residual solvent and impurities.
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Drying: Dry the purified product under vacuum to a constant weight.
Self-Validation and Trustworthiness:
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TLC Monitoring: Use a suitable mobile phase (e.g., Dichloromethane:Methanol, 9:1) to track the consumption of the starting material and the formation of the product. The brominated product should have a different Rf value than the starting material.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.
Reactivity and Synthetic Applications
The synthetic utility of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione lies in the reactivity of its functional groups, which allows for its elaboration into a variety of more complex structures.
Key Reaction Pathways
Caption: Major reaction pathways for synthetic diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl, heteroaryl, or vinyl groups at the 5-position. This is a robust and widely used method for creating biaryl structures.
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Stille Coupling: Coupling with organostannanes provides another avenue for C-C bond formation, often under milder conditions than other methods.
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Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper complexes, yields 5-alkynyl-substituted uracils, which are valuable intermediates for further transformations.
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Buchwald-Hartwig Amination: This reaction allows for the introduction of various primary and secondary amines at the 5-position, leading to the synthesis of 5-amino-substituted uracil derivatives.
Cyclization Reactions
The 6-amino group can participate in cyclization reactions with suitable bifunctional reagents to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrido[2,3-d]pyrimidine derivatives, a scaffold found in numerous kinase inhibitors and other biologically active molecules.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidinedione core is a privileged scaffold in medicinal chemistry. The ability to functionalize the 5- and 6-positions of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione makes it a valuable building block for the synthesis of compounds targeting a range of biological targets.
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Kinase Inhibitors: Many kinase inhibitors feature a fused pyrimidine core. This starting material provides a convergent route to such structures.
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Antiviral Agents: Modified nucleosides and their heterocyclic bases are a cornerstone of antiviral drug discovery.
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Anticancer Agents: The uracil scaffold is present in several anticancer drugs, and derivatives of this compound can be explored for their antiproliferative activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
Due to the specialized nature of this compound, specific research articles detailing its synthesis and applications may require access to scientific databases. The following represents the types of authoritative sources that would be cited.
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General Synthesis of Halogenated Pyrimidines: For foundational methods, refer to comprehensive organic chemistry resources.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
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URL:[Link]
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Palladium-Catalyzed Cross-Coupling Reactions: For detailed mechanisms and protocols.
- Title: Cross-Coupling Reactions: A Practical Guide
- Source: Royal Society of Chemistry
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URL:[Link]
- Supplier Information and Safety Data Sheets (SDS): For handling and safety information. Title: Search for CAS 14094-37-2 Source: MilliporeSigma (Sigma-Aldrich)
